molecular formula C14H14N2O4S2 B7595755 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide

4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide

カタログ番号 B7595755
分子量: 338.4 g/mol
InChIキー: PGXBKCPFGKCYTQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide, also known as AMT-130, is a small interfering RNA (siRNA) therapeutic agent that has the potential to treat Huntington's disease. Huntington's disease is a neurodegenerative disorder caused by the expansion of CAG repeats in the huntingtin gene, resulting in the accumulation of toxic protein aggregates in the brain. AMT-130 is designed to target and degrade the mutant huntingtin mRNA, thereby reducing the production of toxic protein and slowing down the progression of the disease.

作用機序

4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide works by a mechanism called RNA interference (RNAi), which is a natural cellular process that regulates gene expression by degrading specific mRNA molecules. This compound is designed to specifically target the mutant huntingtin mRNA, which contains the expanded CAG repeats. Once inside the cell, this compound binds to the target mRNA and recruits the cellular machinery that degrades the mRNA, thereby reducing the production of toxic protein aggregates.
Biochemical and Physiological Effects:
This compound has been shown to effectively reduce the levels of mutant huntingtin protein in the brain and spinal cord of preclinical models of Huntington's disease. This reduction in protein levels has been associated with improvements in motor and cognitive function, as well as a decrease in the accumulation of toxic protein aggregates. The siRNA has also been shown to be well-tolerated and safe in these models, with no significant adverse effects observed.

実験室実験の利点と制限

One of the main advantages of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide as a therapeutic agent is its specificity for the mutant huntingtin mRNA, which reduces the risk of off-target effects. The siRNA also has a long half-life in the brain, which allows for sustained reduction of mutant huntingtin protein levels. However, one limitation of this compound is its delivery to the brain, as the siRNA needs to cross the blood-brain barrier to reach its target. This has been addressed by the development of novel delivery methods, such as viral vectors and nanoparticles.

将来の方向性

There are several future directions for the development of 4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide as a therapeutic agent for Huntington's disease. One direction is the optimization of delivery methods to improve the efficiency and specificity of siRNA delivery to the brain. Another direction is the development of combination therapies that target multiple pathways involved in Huntington's disease pathology. Additionally, the safety and efficacy of this compound in clinical trials will need to be further evaluated to determine its potential as a viable therapeutic option for patients with Huntington's disease.

合成法

4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide is synthesized using a solid-phase synthesis method, which involves the stepwise assembly of nucleotide monomers on a solid support. The chemical structure of this compound consists of a 19-nucleotide sequence that is complementary to the mutant huntingtin mRNA, linked to a sulfamoylphenyl moiety and a methylthiophene-carboxamide moiety. The synthesis of this compound involves the coupling of protected nucleotide monomers to the solid support, followed by deprotection and coupling of the next monomer. The final product is cleaved from the solid support and purified by high-performance liquid chromatography (HPLC).

科学的研究の応用

4-(N-(3-Acetylphenyl)sulfamoyl)-5-methylthiophene-2-carboxamide has been extensively studied in preclinical models of Huntington's disease, including cell culture, rodent, and non-human primate models. In these studies, this compound has been shown to effectively reduce the levels of mutant huntingtin protein and improve motor and cognitive function. The siRNA has also been shown to be well-tolerated and safe in these models, with no significant adverse effects observed.

特性

IUPAC Name

4-[(3-acetylphenyl)sulfamoyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S2/c1-8(17)10-4-3-5-11(6-10)16-22(19,20)13-7-12(14(15)18)21-9(13)2/h3-7,16H,1-2H3,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGXBKCPFGKCYTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)C(=O)N)S(=O)(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。